molecular formula C37H58O6 B1256033 Hericenone D CAS No. 137592-04-2

Hericenone D

Cat. No.: B1256033
CAS No.: 137592-04-2
M. Wt: 598.9 g/mol
InChI Key: ZTJZNRQMSBGEOJ-JBASAIQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Hericenone D typically involves extraction from the fruiting bodies of Hericium erinaceus. The extraction process often uses ethanol as a solvent to isolate the lipophilic constituents. High-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) is employed to quantify the compound .

Industrial Production Methods: Industrial production of this compound is not extensively documented. the extraction and purification processes used in laboratory settings can be scaled up for industrial applications. The use of ethanol as an extraction solvent and HPLC for purification are likely to be integral parts of the industrial production process.

Chemical Reactions Analysis

Types of Reactions: Hericenone D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to study its bioactivity and potential therapeutic applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Hericenone D has been extensively studied for its neuroprotective and neurotrophic effects. It has shown potential in stimulating the release of nerve growth factor, regulating inflammatory processes, reducing oxidative stress, and protecting nerve cells from apoptosis . These properties make it a promising candidate for research in neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

In addition to its neuroprotective effects, this compound has been investigated for its potential anti-cancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment .

Mechanism of Action

The primary mechanism of action of Hericenone D involves the activation of various molecular pathways, including the RE1α/TRAF2, JNK1/2, and p38 MAPK pathways . These pathways regulate factors such as CHOP, IKB-β, NF-κB, Fas, and Bax, which play crucial roles in apoptosis and neuroprotection. This compound’s ability to stimulate nerve growth factor synthesis further contributes to its neuroprotective effects.

Comparison with Similar Compounds

  • Hericenone A
  • Hericenone B
  • Hericenone C
  • Hericenone E
  • Hericenone F
  • Hericenone G
  • Hericenone H

Properties

IUPAC Name

[4-[(2E)-3,7-dimethyl-5-oxoocta-2,6-dienyl]-2-formyl-3-hydroxy-5-methoxyphenyl]methyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H58O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-36(40)43-28-31-26-35(42-5)33(37(41)34(31)27-38)23-22-30(4)25-32(39)24-29(2)3/h22,24,26-27,41H,6-21,23,25,28H2,1-5H3/b30-22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJZNRQMSBGEOJ-JBASAIQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1=CC(=C(C(=C1C=O)O)CC=C(C)CC(=O)C=C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1=CC(=C(C(=C1C=O)O)C/C=C(\C)/CC(=O)C=C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H58O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301112740
Record name [4-[(2E)-3,7-Dimethyl-5-oxo-2,6-octadien-1-yl]-2-formyl-3-hydroxy-5-methoxyphenyl]methyl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301112740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hericenone D
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039139
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

137592-04-2
Record name [4-[(2E)-3,7-Dimethyl-5-oxo-2,6-octadien-1-yl]-2-formyl-3-hydroxy-5-methoxyphenyl]methyl octadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137592-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-[(2E)-3,7-Dimethyl-5-oxo-2,6-octadien-1-yl]-2-formyl-3-hydroxy-5-methoxyphenyl]methyl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301112740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hericenone D
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039139
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

41 - 43 °C
Record name Hericenone D
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039139
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hericenone D
Reactant of Route 2
Hericenone D
Reactant of Route 3
Reactant of Route 3
Hericenone D
Reactant of Route 4
Reactant of Route 4
Hericenone D
Reactant of Route 5
Reactant of Route 5
Hericenone D
Reactant of Route 6
Reactant of Route 6
Hericenone D
Customer
Q & A

Q1: What are the potential benefits of Hericenone D according to the provided research?

A1: While the provided research doesn't specifically focus on this compound's effects, it highlights the neuroprotective potential of Hericium erinaceus extracts containing this compound. One study found that these extracts, standardized to contain this compound among other compounds, were able to partially improve age-related decline in locomotor performance in mice. [] Additionally, the extracts showed positive effects on cerebellar health in aged mice, including reducing inflammation and oxidative stress. []

Q2: Are there other compounds found in Hericium erinaceus that exhibit biological activity?

A2: Yes, Hericium erinaceus contains several bioactive compounds. The provided research mentions Erinacine A, Hericenone C, and L-ergothioneine alongside this compound. [] Additionally, another study focuses on isolating and identifying compounds unique to a related species, Hericium novae-zealandiae. [] Furthermore, research has identified ergosterol peroxide, a compound found in Hericium erinaceus, as a potential agent against cellular senescence, particularly in human umbilical vein endothelial cells (HUVECs). []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.